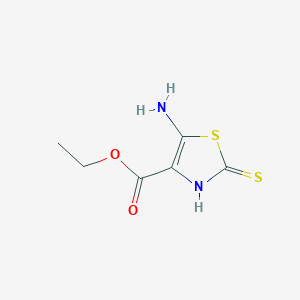
4-amino-4H-1,2,4-triazole-3,5-dithiol
Overview
Description
4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C2H4N4S2. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as kinase inhibitors , suggesting that kinases could be a possible target
Mode of Action
It’s speculated that the compound’s high potency and selectivity might be attributed to the involvement of flexible linkers on either side of the triazole core, which might compel the ligands to enter into the active site of the receptor and maximize non-covalent interactions .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it may impact pathways regulated by these enzymes, such as cell growth and proliferation.
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary but often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted triazole derivatives .
Scientific Research Applications
4-amino-4H-1,2,4-triazole-3,5-dithiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-4H-1,2,4-triazole-3,5-dithiol include:
- 4-amino-4H-1,2,4-triazole-3-thiol
- 4-amino-4H-1,2,4-triazole-3,5-diol
- 4,5-diamino-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets this compound apart from similar compounds is its dual thiol groups, which confer unique chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to metal ions or oxidative stability .
Properties
IUPAC Name |
4-amino-1,2,4-triazolidine-3,5-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWZOFWVXIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402282 | |
| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-33-3 | |
| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol?
A1: this compound possesses the molecular formula C2H3N5S2 and a molecular weight of 149.21 g/mol. While the provided abstracts don't delve into detailed spectroscopic data, they highlight the use of techniques like IR, 1H NMR, 13C NMR, and mass spectrometry for characterizing the compound and its derivatives [, , , , , ].
Q2: How is this compound utilized in synthetic organic chemistry?
A2: The compound serves as a valuable building block in synthesizing diverse heterocyclic systems. It readily reacts with various electrophiles, such as phenacyl bromides, hydrazonoyl halides, and halogenated quinones, primarily through its nucleophilic thiol groups. For instance, it is used to synthesize triazolothiadiazine derivatives [], 1,2,3,4,5a,7,8,8b-octaaza-acenaphthylenes [], and various fused triazole-thiadiazole systems [, ].
Q3: What are the potential applications of this compound in material science?
A3: Research suggests that this compound holds promise as a cathode material for lithium-ion rechargeable batteries []. Its electrochemical properties, particularly the reversible redox reactions involving its thiol groups leading to disulfide bond formation and cleavage, make it a suitable candidate. Moreover, its charge-transfer kinetics are comparable to or even exceed those of other organosulfur compounds being investigated for similar applications.
Q4: How does the structure of this compound relate to its reactivity and potential biological activity?
A4: The presence of the amino group at the 4-position of the triazole ring, alongside the two thiol groups, contributes significantly to the compound's reactivity and potential biological activity. The thiol groups readily participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives as seen in the synthesis of triazolothiadiazines [, ]. The amino group introduces a site for further modifications, potentially influencing the compound's physicochemical properties and biological interactions. Furthermore, the presence of multiple nitrogen and sulfur atoms within the heterocyclic ring suggests the possibility of interactions with biological targets through hydrogen bonding and metal chelation.
Q5: What are the reported biological activities of derivatives derived from this compound?
A5: Studies have demonstrated that certain triazolothiadiazine derivatives, synthesized from this compound, exhibit promising in vitro anticancer activity []. These compounds displayed activity against various cancer cell lines, including renal cancer and leukemia cell lines. While the exact mechanism of action remains to be elucidated, these findings highlight the potential of this compound as a scaffold for developing novel anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde](/img/structure/B1334753.png)



![5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)




![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)


![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

